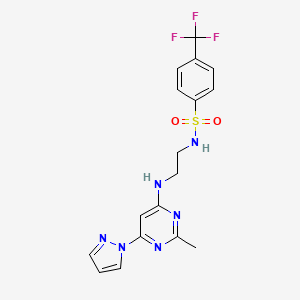

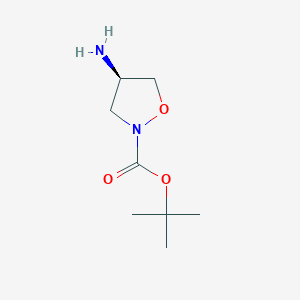

![molecular formula C17H19N3O3 B2785999 6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol CAS No. 1197551-22-6](/img/structure/B2785999.png)

6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a chemical substance with the molecular formula C17H19N3O3 . It has been mentioned in the context of anti-tubercular agents .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxol group, a piperazine ring, and a pyridinyl group . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.35 . Other physical and chemical properties such as melting point, boiling point, and density would require specific experimental data.Applications De Recherche Scientifique

6-PPB has been found to have a variety of potential applications in scientific research. It has been used as a tool to study the effects of drugs on the central nervous system, as it has been found to modulate the activity of certain receptors and ion channels. It has also been used as an agonist of certain G-protein coupled receptors and as an inhibitor of certain enzymes. In addition, 6-PPB has been used to study the effects of drugs on the cardiovascular system, as it has been found to modulate the activity of certain ion channels.

Mécanisme D'action

The mechanism of action of 6-PPB is not yet fully understood. However, it is believed to act as an agonist of certain G-protein coupled receptors and as an inhibitor of certain enzymes. It is also believed to modulate the activity of certain receptors and ion channels in the central nervous system and the cardiovascular system.

Biochemical and Physiological Effects

6-PPB has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain receptors and ion channels in the central nervous system and the cardiovascular system. It has also been found to act as an agonist of certain G-protein coupled receptors and as an inhibitor of certain enzymes. In addition, 6-PPB has been found to have anti-inflammatory and analgesic effects.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-PPB in laboratory experiments include its ability to modulate the activity of certain receptors and ion channels, its ability to act as an agonist of certain G-protein coupled receptors, and its ability to inhibit certain enzymes. However, there are also some limitations to using 6-PPB in laboratory experiments. For example, it is not yet known exactly how 6-PPB works, and it is not yet known if it has any long-term effects. In addition, 6-PPB is not yet approved for use in humans, so it should be used with caution in laboratory experiments.

Orientations Futures

The potential future directions for 6-PPB include further research into its mechanism of action, further research into its biochemical and physiological effects, and further research into its potential applications in drug discovery. In addition, further research into the safety and efficacy of 6-PPB in humans is needed before it can be approved for use in humans. Further research into the potential therapeutic applications of 6-PPB is also needed. Finally, further research into the potential side effects of 6-PPB is needed before it can be safely used in humans.

Méthodes De Synthèse

6-PPB is synthesized through a three-step process. The first step involves the condensation of piperazine and 4-chloropyridine to form 4-(pyridin-4-yl)piperazin-1-yl chloride. This is followed by the reaction of 4-(pyridin-4-yl)piperazin-1-yl chloride with benzodioxol to form 6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol. Finally, the product is purified using column chromatography.

Propriétés

IUPAC Name |

6-[(4-pyridin-4-ylpiperazin-1-yl)methyl]-1,3-benzodioxol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-15-10-17-16(22-12-23-17)9-13(15)11-19-5-7-20(8-6-19)14-1-3-18-4-2-14/h1-4,9-10,21H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLFDUOBIXJQDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2O)OCO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-2-[[5-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2785916.png)

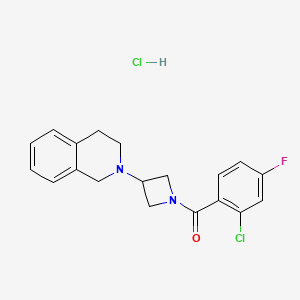

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2785924.png)

![4-[(diethylamino)sulfonyl]-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2785929.png)

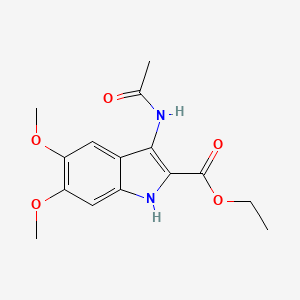

![N-(3,4-dimethoxyphenethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2785931.png)

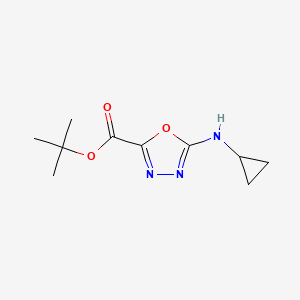

![N-[1-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B2785932.png)

![8-(4-ethylpiperazin-1-yl)-7-{3-[8-(4-ethylpiperazin-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2785935.png)

![6-Isopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2785936.png)